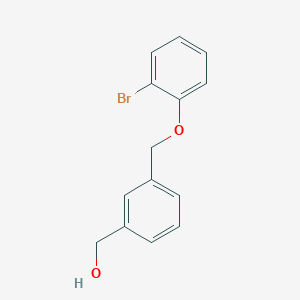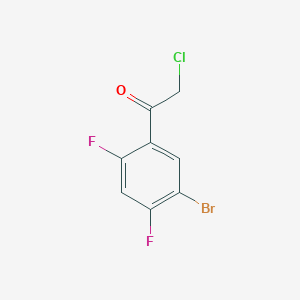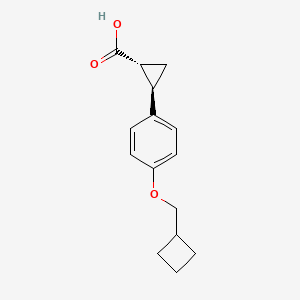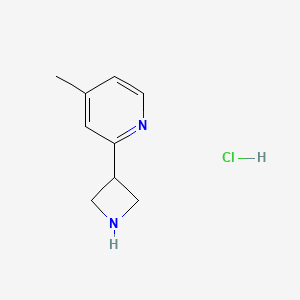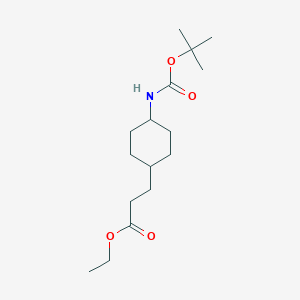
Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is a complex organic compound that features a tert-butoxycarbonyl (Boc) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of peptides and other biologically active molecules. The Boc group serves as a protecting group for the amino function, preventing it from reacting under certain conditions and allowing for selective deprotection when desired.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with cyclohexylamine, which is reacted with tert-butoxycarbonyl chloride to form the Boc-protected amine.
Formation of the Propanoate: The Boc-protected amine is then reacted with ethyl 3-bromopropanoate under basic conditions to form the desired product.
The reaction conditions often involve the use of a base such as triethylamine or sodium hydride to facilitate the nucleophilic substitution reaction. The reactions are typically carried out in an organic solvent such as dichloromethane or tetrahydrofuran at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization or chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate undergoes several types of chemical reactions:
Deprotection: The Boc group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA) or hydrochloric acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form amides or other derivatives.
Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid (TFA), hydrochloric acid.
Substitution: Ammonia, amines, alcohols.
Reduction: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
Deprotection: The primary amine is formed after removal of the Boc group.
Substitution: Amides, esters, and other derivatives.
Reduction: Alcohols.
科学研究应用
Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and peptides.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of fine chemicals and specialty materials.
作用机制
The mechanism of action of Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate primarily involves its role as a protected amino acid derivative. The Boc group protects the amino function during synthetic transformations, allowing for selective reactions at other sites. Upon deprotection, the free amine can participate in further reactions, such as forming peptide bonds or other functional groups.
相似化合物的比较
Similar Compounds
Ethyl 3-aminopropanoate: Lacks the Boc protection, making it more reactive.
Cyclohexylamine: The parent amine without the ester or Boc protection.
tert-Butoxycarbonyl-protected amino acids: Similar Boc-protected compounds used in peptide synthesis.
Uniqueness
Ethyl 3-((1r,4r)-4-((tert-butoxycarbonyl)amino)cyclohexyl)propanoate is unique due to its combination of a Boc-protected amino group and an ester functionality. This dual functionality allows for selective reactions and deprotection steps, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C16H29NO4 |
|---|---|
分子量 |
299.41 g/mol |
IUPAC 名称 |
ethyl 3-[4-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexyl]propanoate |
InChI |
InChI=1S/C16H29NO4/c1-5-20-14(18)11-8-12-6-9-13(10-7-12)17-15(19)21-16(2,3)4/h12-13H,5-11H2,1-4H3,(H,17,19) |
InChI 键 |
AYINENLGITXZJP-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)CCC1CCC(CC1)NC(=O)OC(C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


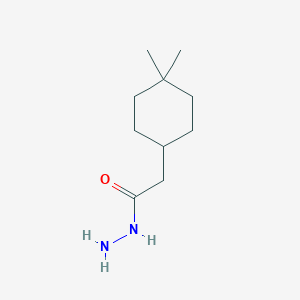
![Cyclopropyl-[2-methoxy-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzyl]-carbamic acid tert-butyl ester](/img/structure/B13718402.png)

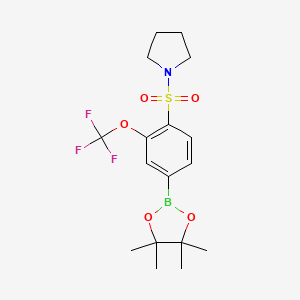
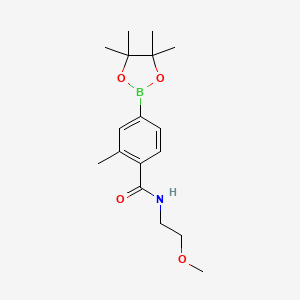

![6-Methoxy-7-nitro-1H-benzo[d][1,3]oxazin-2(4H)-one](/img/structure/B13718440.png)
